molecular formula C19H18N2O4S B2951564 1-(4-Ethoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea CAS No. 1797269-18-1

1-(4-Ethoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea

Cat. No.: B2951564
CAS No.: 1797269-18-1
M. Wt: 370.42
InChI Key: ZMXKXZMIZNPZGK-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea is an organic compound that features a complex structure combining aromatic rings and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Urea Derivative: This step involves the reaction of 4-ethoxyaniline with an isocyanate derivative to form the urea linkage.

    Coupling with Heterocyclic Components: The furan-2-carbonyl and thiophene-2-yl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling.

Industrial Production Methods: Industrial production may involve optimizing these reactions for scale, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of sulfoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of catalysts.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper complexes.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism by which 1-(4-Ethoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Pathway Involvement: Affecting pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea
  • 1-(4-Chlorophenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea

Uniqueness: 1-(4-Ethoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea is unique due to the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, binding affinity, and overall efficacy compared to its analogs.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-2-24-14-7-5-13(6-8-14)21-19(23)20-12-15-9-10-17(26-15)18(22)16-4-3-11-25-16/h3-11H,2,12H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXKXZMIZNPZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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